molecular formula C13H23ClN2O3 B7986704 [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7986704
M. Wt: 290.78 g/mol
InChI Key: DAQLEUKVQRINQZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a chloro-acetyl group, and a tert-butyl ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chloro-acetyl group is then introduced through a chlorination reaction, followed by the attachment of the ethyl-carbamic acid tert-butyl ester group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro-acetyl group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [®-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
  • [®-1-(2-Iodo-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
  • [®-1-(2-Fluoro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Uniqueness

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is unique due to its specific chloro-acetyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity and selectivity in chemical reactions and biological interactions.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-5-16(12(18)19-13(2,3)4)10-6-7-15(9-10)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQLEUKVQRINQZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.